molecular formula C29H51I2N7O4 B142972 Diiodo-philanthotoxin-343-lysine CAS No. 134419-07-1

Diiodo-philanthotoxin-343-lysine

Cat. No.: B142972
CAS No.: 134419-07-1
M. Wt: 811.6 g/mol
InChI Key: XXKIHKWOYBOYNY-RNOIDMDUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diiodo-philanthotoxin-343-lysine is a synthetic analog of philanthotoxin-343, a compound derived from the venom of the Egyptian solitary wasp, Philanthus triangulum. Philanthotoxins are known for their ability to block ionotropic glutamate receptors and nicotinic acetylcholine receptors, making them valuable tools in neuropharmacology and insecticide development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diiodo-philanthotoxin-343-lysine involves multiple steps, starting with the preparation of the philanthotoxin backbone. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. High-yielding solution-phase methods are employed to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Diiodo-philanthotoxin-343-lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like thiols, amines, and alcohols

Major Products Formed

Mechanism of Action

Diiodo-philanthotoxin-343-lysine exerts its effects by blocking ionotropic glutamate receptors and nicotinic acetylcholine receptors. It acts as an open-channel blocker, binding to the receptor’s ion channel and preventing the flow of ions. This inhibition disrupts synaptic transmission and can lead to neuroprotection in cases of excitotoxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diiodo-philanthotoxin-343-lysine is unique due to the presence of iodine atoms, which can enhance its binding affinity and selectivity for certain receptors. This modification also allows for further functionalization, making it a versatile tool in scientific research .

Properties

IUPAC Name

(2S)-2,6-diamino-N-[3-[4-[3-[[(2S)-2-(butanoylamino)-3-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]propanoyl]amino]propylamino]butylamino]propyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H51I2N7O4/c1-2-9-26(39)38-25(20-21-18-22(30)27(40)23(31)19-21)29(42)37-17-8-15-35-13-6-5-12-34-14-7-16-36-28(41)24(33)10-3-4-11-32/h18-19,24-25,34-35,40H,2-17,20,32-33H2,1H3,(H,36,41)(H,37,42)(H,38,39)/t24-,25-/m0/s1/i30-2,31-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKIHKWOYBOYNY-RNOIDMDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NCCCNCCCCNCCCNC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N[C@@H](CC1=CC(=C(C(=C1)[125I])O)[125I])C(=O)NCCCNCCCCNCCCNC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H51I2N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158690
Record name Diiodo-philanthotoxin-343-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134419-07-1
Record name Diiodo-philanthotoxin-343-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134419071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diiodo-philanthotoxin-343-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.